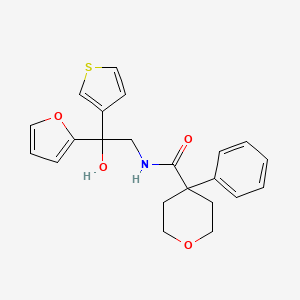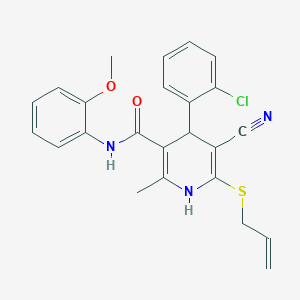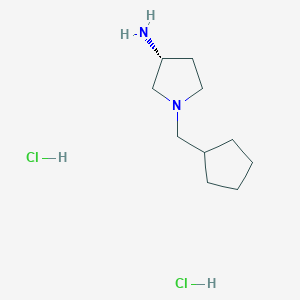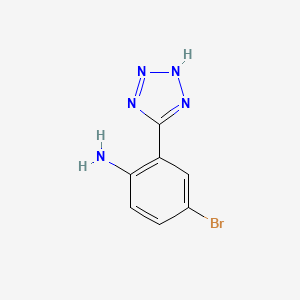
N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex molecule that appears to be related to a family of sulfonamide derivatives. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and are known for their diverse biological activities. The structure of the compound suggests potential for biological interaction due to the presence of the methanesulfonyl group and the dihydro-1H-pyrazol moiety, which are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multi-step reactions. For instance, the synthesis of pyrazole derivatives with a methanesulfonylphenyl group, as seen in paper , involves the formation of 1H-pyrazoles followed by sulfonation. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step approach would be used, starting with the appropriate phenyl and pyrazol precursors and introducing the methanesulfonyl and dimethoxyphenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The orientation of the N-H bond and the positioning of the methanesulfonyl group relative to the benzene ring are important for receptor interaction, as seen in papers , , , and . The anti and syn conformations of the N-H bond relative to other substituents on the benzene ring can affect the molecule's ability to form hydrogen bonds, which is essential for biological activity. The presence of additional functional groups, such as the dimethoxyphenyl and pyrazolyl groups in the compound of interest, would further influence the molecule's conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The N-H bond is particularly reactive and can form hydrogen bonds with other molecules, as seen in the structures reported in papers , , , and . The presence of other reactive groups, such as the methanesulfonyl and pyrazolyl moieties, could lead to additional chemical reactions, potentially including oxidation or substitution reactions, which could be exploited in the synthesis of novel derivatives or in the modification of the compound to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chloro, methyl, and other substituents can affect properties such as melting point, solubility, and crystalline structure, as seen in the compounds described in papers , , , and . The specific physical and chemical properties of "N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" would depend on the exact nature of its substituents and their spatial arrangement, which would determine its solubility, stability, and overall reactivity.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agent Research
N-(4-(5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and related compounds have been studied for their potential as anti-inflammatory agents. A group of similar compounds showed significant anti-inflammatory activity in a study, with some demonstrating even more effectiveness than the standard drug celecoxib (Abdellatif, Moawad, & Knaus, 2014).
Interaction Studies in Solution
Research has been conducted on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound similar to N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This study focused on the effects of temperature and concentration on such interactions, contributing to the understanding of solution behavior of these compounds (Raphael, Bahadur, & Ebenso, 2015).
Crystal Structure and DFT Studies
The crystal and molecular structures of compounds closely related to N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been determined. These studies, including density functional method (DFT) analyses, help in understanding the molecular geometries and potential applications of these compounds in various fields (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Biological Activity
Various derivatives of N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been synthesized and evaluated for their biological activities, including herbicidal and insecticidal effects. This research contributes to the development of new chemicals with potential applications in agriculture and pest control (Wang et al., 2015).
Enzyme Inhibition
Studies have investigated the inhibition potency of certain sulfonamide derivatives against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings are significant for developing new therapeutic agents for diseases related to enzyme dysfunction (Ozgun et al., 2019).
Propiedades
IUPAC Name |
N-[4-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-18-10-7-14(11-19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-5-8-15(9-6-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWBMKFNQLONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

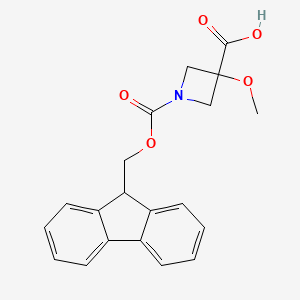
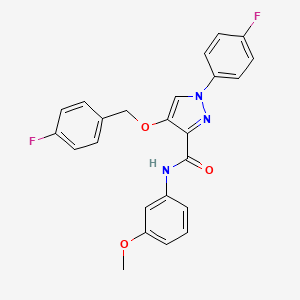
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
